molecular formula C23H28N4O2 B11020656 1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone

1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone

Cat. No.: B11020656
M. Wt: 392.5 g/mol
InChI Key: MOTMWPVKSAJPCL-UHFFFAOYSA-N
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Description

1-[4-(1H-Benzimidazol-2-yl)piperidin-1-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone is a complex heterocyclic ketone featuring a benzimidazole-substituted piperidine moiety linked via an ethanone bridge to a tetrahydropyran ring bearing a pyrrole substituent.

Properties

Molecular Formula

C23H28N4O2

Molecular Weight

392.5 g/mol

IUPAC Name

1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-(4-pyrrol-1-yloxan-4-yl)ethanone

InChI

InChI=1S/C23H28N4O2/c28-21(17-23(9-15-29-16-10-23)27-11-3-4-12-27)26-13-7-18(8-14-26)22-24-19-5-1-2-6-20(19)25-22/h1-6,11-12,18H,7-10,13-17H2,(H,24,25)

InChI Key

MOTMWPVKSAJPCL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)CC4(CCOCC4)N5C=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzimidazole and piperidine intermediates, followed by their coupling with the pyrrole and tetrahydropyran moieties under specific reaction conditions. For example, the benzimidazole intermediate can be synthesized by reacting o-phenylenediamine with formic acid, while the piperidine intermediate can be prepared through the hydrogenation of pyridine .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives, while reduction can produce piperidine derivatives .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of the compound is C23H30N4OC_{23}H_{30}N_{4}O, with a molecular weight of approximately 378.52 g/mol. The structure features a benzimidazole moiety linked to a piperidine and a tetrahydro-pyran derivative, which contributes to its biological activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of benzimidazole, including the compound , exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including multidrug-resistant strains of Staphylococcus aureus . The presence of electron-withdrawing groups in these compounds has been associated with enhanced antibacterial activity.

Antiviral Properties

The compound has also been explored for its potential antiviral effects. Research indicates that benzimidazole derivatives can inhibit hepatitis C virus (HCV) replication, showcasing their promise as antiviral agents. Specific derivatives have demonstrated low EC50 values, indicating potent activity against HCV .

Anti-inflammatory Effects

In preclinical studies, certain benzimidazole derivatives have been evaluated for their anti-inflammatory properties. For example, compounds similar to the one discussed have shown significant inhibition of pro-inflammatory cytokines and nitric oxide production in vitro and in vivo models . This suggests potential therapeutic applications in treating inflammatory diseases.

Study on Antimicrobial Efficacy

A study conducted by Wang et al. synthesized a series of benzimidazole derivatives and tested their antimicrobial efficacy. The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values significantly lower than those of standard antibiotics .

Evaluation of Antiviral Activity

In another investigation, a set of benzimidazole-piperidine hybrids was assessed for their antiviral activity against HCV. The results indicated that certain compounds within this class inhibited viral replication effectively, with some showing EC50 values in the nanomolar range .

Mechanism of Action

The mechanism of action of 1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with enzymes and receptors, modulating their activity. The piperidine and pyrrole rings contribute to the compound’s binding affinity and specificity. The tetrahydropyran ring may enhance the compound’s stability and solubility .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s uniqueness lies in its hybrid benzimidazole-pyrrole scaffold. Below is a comparative analysis with structurally related compounds, focusing on synthesis, physicochemical properties, and inferred biological relevance.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Pharmacological Target (Inferred) Synthesis Pathway
Target Compound Piperidine + Tetrahydropyran Benzimidazole, Pyrrole Kinases/GPCRs (speculative) Not explicitly detailed; likely involves coupling of benzimidazole-piperidine and pyrrole-tetrahydropyran precursors
1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives Piperidine Tetrazole, Aryl groups Antimicrobial agents Stepwise azide cyclization, chloroacetylation, and piperidine coupling
1-Benzyl-4-{1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one Pyrrolidinone Benzimidazole, Benzyl Protease inhibitors (speculative) Nucleophilic substitution and cyclization
1-[4-(4-Chloro-3-methoxyphenyl)piperazin-1-yl]-2-[3-(1H-imidazol-2-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]ethanone Piperazine Imidazole, Chlorophenyl CNS targets (e.g., serotonin receptors) Multi-step heterocycle assembly

Key Observations :

Structural Complexity : The target compound’s benzimidazole-piperidine moiety is shared with antimicrobial derivatives , but its tetrahydropyran-pyrrole unit introduces steric and electronic differences that may alter target selectivity.

Pharmacological Potential: Benzimidazole derivatives often target kinases or ion channels , while pyrrole-containing compounds (e.g., in EP 1 926 722 B1 ) show antiviral or anticancer activity. The hybrid structure may offer dual functionality.

Research Findings and Mechanistic Insights

Physicochemical Properties :

  • Solubility : The tetrahydropyran ring may enhance solubility compared to purely aromatic analogs (e.g., tetrazole derivatives ).
  • Bioavailability : The pyrrole group’s planar structure could improve membrane permeability relative to bulkier substituents in .

Biological Activity

The compound 1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone is a novel synthetic derivative that has garnered interest due to its potential pharmacological properties. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be represented structurally as follows:

C19H24N4O\text{C}_{19}\text{H}_{24}\text{N}_4\text{O}

It features a benzimidazole moiety, a piperidine ring, and a pyrrol-derived tetrahydropyran structure, which are known for their diverse biological activities.

Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes. Specifically, the benzimidazole and piperidine components are implicated in the modulation of neurotransmitter systems and ion channels.

Potential Targets:

  • TRPC6 Inhibition: Similar benzimidazole derivatives have been reported to inhibit the activity of Transient Receptor Potential Channel 6 (TRPC6), which is associated with several pathologies including nephrotic syndrome and heart failure .
  • Antimicrobial Activity: Compounds containing pyrrol and tetrahydropyran structures have shown antimicrobial properties, suggesting potential applications in treating infections .

Biological Activity Overview

The biological activities of the compound can be categorized into several therapeutic areas:

1. Anticancer Properties

Preliminary studies suggest that derivatives featuring benzimidazole and related scaffolds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated efficacy against breast cancer cells (MCF-7) with IC50 values in the low micromolar range .

2. Antimicrobial Effects

Research has indicated that compounds with a pyrrol moiety possess antibacterial and antifungal activities. The interaction of these compounds with bacterial membranes or enzymes could explain their effectiveness .

3. Neurological Implications

Given the presence of piperidine, there is potential for neuropharmacological effects. Compounds in this class have been studied for their roles in modulating neurotransmitter systems, which may lead to applications in treating neurological disorders .

Case Studies

Several studies have explored the biological activity of structurally related compounds:

StudyCompoundActivityFindings
TRPC6 InhibitorsNephroprotectiveInhibition of TRPC6 activity linked to reduced kidney injury in animal models.
Benzimidazole DerivativeAnticancerSignificant cytotoxicity against MCF-7 cells with an IC50 of 27.3 µM.
Pyrrol DerivativeAntimicrobialEffective against Gram-positive bacteria with minimal inhibitory concentrations (MIC) below 10 µg/mL.

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